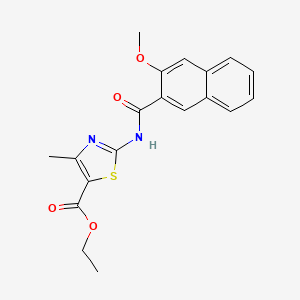

Ethyl 2-(3-methoxy-2-naphthamido)-4-methylthiazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-4-25-18(23)16-11(2)20-19(26-16)21-17(22)14-9-12-7-5-6-8-13(12)10-15(14)24-3/h5-10H,4H2,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTYWACJZXFNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methoxy-2-naphthamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized using a cyclization reaction involving a suitable precursor such as 2-aminothiazole and an appropriate carbonyl compound.

Introduction of the Naphthalene Moiety: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction using 3-methoxynaphthalene and an acyl chloride.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxy-2-naphthamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: New amides or esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-methoxy-2-naphthamido)-4-methylthiazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxy-2-naphthamido)-4-methylthiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The naphthalene and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The target compound’s naphthamido group confers greater aromaticity and steric bulk compared to smaller substituents like chlorophenyl or cyano. This may reduce solubility but enhance binding affinity in hydrophobic environments.

- Synthetic Efficiency: Suzuki coupling (e.g., for 4-chlorophenyl derivatives) achieves higher yields (~70%) than multi-step routes (e.g., 22.6% for cyano derivatives), suggesting challenges in introducing complex groups like naphthamido .

- Functional Group Diversity : Formyl and hydroxyl groups (e.g., in ESIPT probes) enable unique photophysical properties, whereas the naphthamido group may prioritize structural rigidity over electronic effects .

Anticancer Activity

Enzyme Inhibition

- Febuxostat intermediates (e.g., cyano-hydroxyphenyl derivatives) highlight the role of electron-withdrawing groups (e.g., cyano) in targeting xanthine oxidase . The methoxy-naphthamido group may offer alternative binding modes due to its planar aromatic structure.

Fluorescent Probes

- ESIPT-active probes (e.g., formyl-hydroxyphenyl derivatives) rely on intramolecular proton transfer for ratiometric sensing . The target compound’s methoxy and naphthyl groups lack such proton-donor/acceptor pairs, limiting optical applications but suggesting utility in fluorescence quenching or material science.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

Ethyl 2-(3-methoxy-2-naphthamido)-4-methylthiazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅N₃O₃S

- Molecular Weight : 303.35 g/mol

- CAS Number : Not specified in the results but can be derived from the structural formula.

The compound features a thiazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of the methoxy and naphthalene groups may enhance its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, various thiazole compounds have been evaluated for their cytotoxic effects against multiple cancer cell lines:

- Cytotoxicity Testing : A study tested several thiazole derivatives against 60 human tumor cell lines, revealing that certain derivatives exhibited growth inhibition percentages (GI%) exceeding 60% against various cancers such as leukemia, melanoma, and breast cancer .

| Compound | Cell Lines Tested | Mean GI% |

|---|---|---|

| Compound 3b | Multiple | >60% |

| Compound 3e | Leukemia | 81.15% - 86.93% |

| Compound 3a | Colon Cancer | 73.44% - 89.79% |

These findings suggest that this compound may also possess significant anticancer properties, warranting further investigation.

Anti-inflammatory Activity

Thiazole derivatives are recognized for their anti-inflammatory properties. A related study indicated that certain thiazole compounds could inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound might exhibit similar effects.

The mechanisms behind the biological activities of thiazole derivatives often involve:

- Inhibition of Kinase Pathways : Many thiazoles act on pathways such as PI3K/Akt/mTOR, which are crucial in cancer cell proliferation.

- Modulation of Inflammatory Mediators : Thiazoles may inhibit the production of inflammatory mediators like TNF-alpha and IL-6.

- Induction of Apoptosis : Some studies indicate that thiazoles can induce apoptosis in cancer cells through intrinsic pathways.

Study on Thiazole Derivatives

In a comprehensive study focusing on various thiazole derivatives, researchers synthesized several compounds and assessed their cytotoxicity across multiple cancer cell lines. The most potent derivative exhibited a GI% greater than 90% against several leukemia lines . This highlights the potential for this compound to be developed as an effective anticancer agent.

Anti-inflammatory Effects in Animal Models

Another significant study evaluated the anti-inflammatory effects of thiazole derivatives in murine models of inflammation. The results demonstrated a marked reduction in paw edema and inflammatory cytokines upon administration of these compounds . This suggests that similar compounds could be effective in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(3-methoxy-2-naphthamido)-4-methylthiazole-5-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide bond formation .

- Temperature : Reflux conditions (~75–100°C) are critical for cyclization steps, as seen in analogous thiazole syntheses .

- Catalysts : Acidic conditions (e.g., acetic acid) promote nucleophilic substitution in thiazole ring formation .

Table 1 : Example reaction conditions from analogous compounds:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Ethanol, reflux, 6h | 81% | >95% |

| Esterification | Pyridine, RT, 12h | 78% | 92% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm functional groups (e.g., methoxy, ester) and regiochemistry .

- X-ray crystallography : SHELX programs refine crystal structures to determine bond lengths and dihedral angles critical for molecular interactions .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the key structural parameters (bond lengths, dihedral angles) critical for its molecular interactions?

From X-ray data of related thiazole derivatives: Table 2 : Structural parameters (from ):

Advanced Research Questions

Q. How does the electronic configuration of substituents (e.g., methoxy, naphthamido) affect the compound's reactivity and biological activity?

- Methoxy group : Electron-donating effects increase electron density on the naphthyl ring, enhancing π-π stacking with aromatic residues in enzymes .

- Naphthamido group : Planar structure facilitates hydrophobic interactions in binding pockets .

- Thiazole ring : Electron-withdrawing properties modulate redox reactivity, as seen in fluorinated analogs .

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO vs. ethanol) .

- Dose-response profiling : Compare IC values under identical conditions (e.g., 48h vs. 72h incubation) .

- In silico validation : Molecular docking (AutoDock Vina) reconciles discrepancies by predicting binding affinities to targets like kinases .

Q. How can computational methods predict interactions with biological targets?

- Molecular docking : SMILES strings (e.g.,

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NO2)C) model ligand-receptor binding . - DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- MD simulations : Assess stability of protein-ligand complexes over 100ns trajectories .

Q. What are the limitations of current pharmacological models in evaluating this compound's efficacy?

- 2D cell models : Overlook tissue-specific permeability and metabolism .

- In vivo variability : Species differences in cytochrome P450 enzymes alter pharmacokinetics .

- Solution-state vs. solid-state : Crystallographic data may not reflect dynamic interactions in biological environments .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.